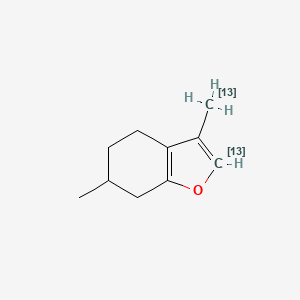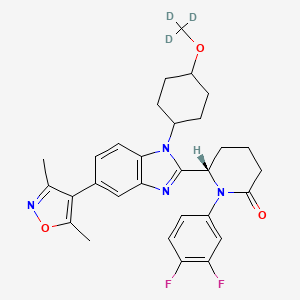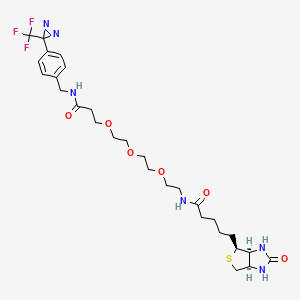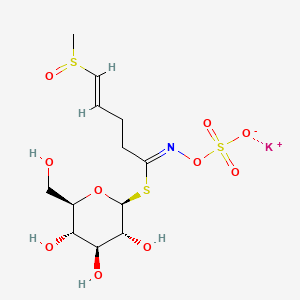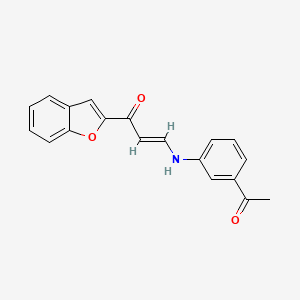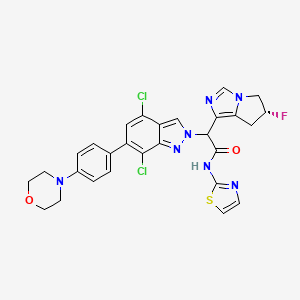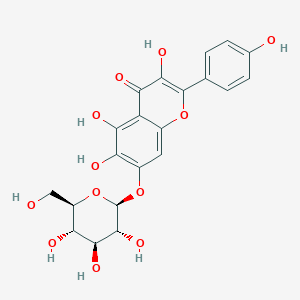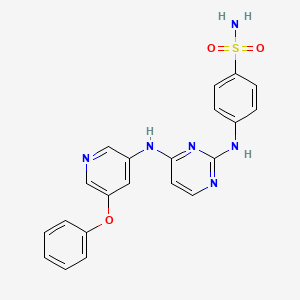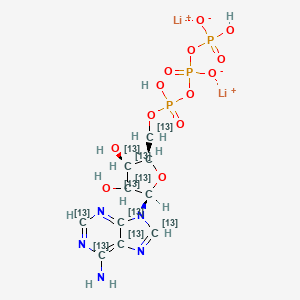
ATP-13C10 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ATP-13C10 (dilithium), also known as Adenosine 5’-triphosphate-13C10 dilithium, is a compound where the adenosine triphosphate (ATP) molecule is labeled with the stable isotope carbon-13 (13C) at ten positions. ATP is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required to drive various cellular processes and serves as a coenzyme in numerous biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10 (dilithium) involves the incorporation of 13C-labeled carbon atoms into the ATP molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C atoms at the desired positions within the ATP molecule .
Industrial Production Methods
Industrial production of ATP-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The production process must also comply with stringent quality control measures to ensure the consistency and reliability of the compound .
化学反应分析
Types of Reactions
ATP-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: ATP can be oxidized to produce adenosine diphosphate (ADP) and inorganic phosphate.
Reduction: ATP can be reduced in certain biochemical pathways.
Substitution: ATP can participate in substitution reactions where one of its phosphate groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-13C10 (dilithium) include enzymes such as kinases and phosphatases, which catalyze the transfer of phosphate groups. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving ATP-13C10 (dilithium) include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
科学研究应用
ATP-13C10 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and energy transfer.
Biology: Employed in research on cellular energy metabolism and signaling.
Medicine: Utilized in studies on the role of ATP in disease processes and potential therapeutic interventions.
Industry: Applied in the development of new drugs and diagnostic tools.
作用机制
ATP-13C10 (dilithium) exerts its effects by participating in biochemical reactions that involve the transfer of phosphate groups. It acts as a substrate for enzymes such as kinases, which catalyze the phosphorylation of various molecules. The labeled 13C atoms allow researchers to track the movement and transformation of ATP within cells, providing valuable insights into metabolic processes.
相似化合物的比较
Similar Compounds
ATP-13C10 (disodium): Another 13C-labeled ATP compound where the lithium ions are replaced by sodium ions.
ATP-13C10 (monopotassium): A similar compound with potassium ions instead of lithium ions.
Uniqueness
ATP-13C10 (dilithium) is unique due to its specific labeling with 13C and the presence of lithium ions. This combination allows for precise tracking of ATP in various biochemical studies and offers unique insights into the role of lithium in biological systems.
属性
分子式 |
C10H14Li2N5O13P3 |
|---|---|
分子量 |
529.0 g/mol |
IUPAC 名称 |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI 键 |
GSCAHXFCKKVRCE-ODQJVVOMSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
